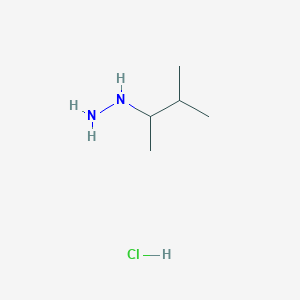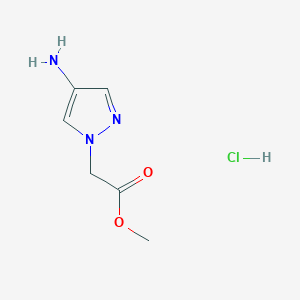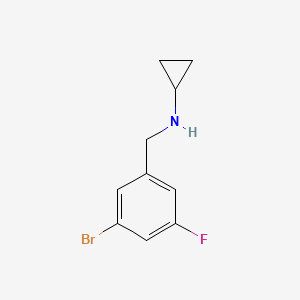
N-(3-溴-5-氟苄基)环丙胺
描述
N-(3-bromo-5-fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of N-(3-bromo-5-fluorobenzyl)cyclopropanamine consists of a cyclopropane ring attached to an amine group that is further connected to a benzyl group. The benzyl group is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-bromo-5-fluorobenzyl)cyclopropanamine are not fully detailed in the available resources. It is known to be a liquid .科学研究应用
人肝细胞中的代谢特征:N-(3-溴-5-氟苄基)环丙胺在人肝细胞中广泛代谢,通过羟基化、O-去甲基化和葡萄糖醛酸苷酸化等过程产生各种代谢物。这表明其具有药物滥用筛查的潜力 (Kim et al., 2019)。
成像探针的合成:该化合物已被用于合成正电子发射断层扫描 (PET) 扫描的成像探针,例如 NCQ 115,突出了其在医学成像和诊断中的用途 (Halldin et al., 1994)。
药物合成的中间体:它是合成普拉格雷等药物的重要中间体,表明其在制药行业中的作用 (廖论辉, 2009)。
药理学研究:其衍生物已被研究其与多巴胺 D2 等受体的结合特性,表明其与神经药理学研究相关 (Hall et al., 1991)。
生物降解研究:关于细菌菌株(如根瘤菌)生物降解相关化合物的研究提供了对环境影响和降解途径的见解 (Saikia et al., 2005)。
放射性药物的合成:N-(3-溴-5-氟苄基)环丙胺用于合成 PET 成像的放射性药物,有助于癌症研究和诊断 (Mease et al., 2008)。
新化学实体的合成:其在氟杂环酮烯胺醇和其他新型化合物合成中的应用突出了其在为各种应用开发新化学实体中的作用 (Li & Smith, 2001)。
在气道疾病模型中的作用:研究表明其在气道疾病模型中的潜在用途,有助于呼吸医学 (Kuss et al., 2003)。
属性
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZPZXNKWPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-fluorobenzyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
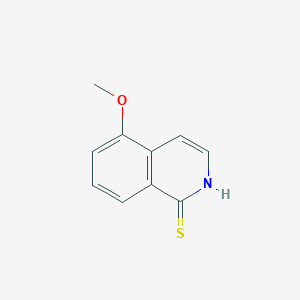
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)
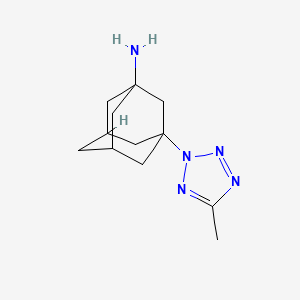
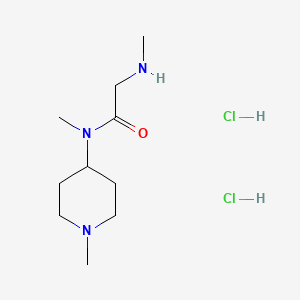


![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)
